molecular formula C10H17N5O2 B11778588 1-((4-Hydroxypiperidin-4-yl)methyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

1-((4-Hydroxypiperidin-4-yl)methyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11778588
M. Wt: 239.27 g/mol
InChI Key: DYBLEPFNWIUPML-UHFFFAOYSA-N
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Description

1-((4-Hydroxypiperidin-4-yl)methyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a piperidine ring, a triazole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Hydroxypiperidin-4-yl)methyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

1-((4-Hydroxypiperidin-4-yl)methyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups to the triazole or piperidine rings .

Scientific Research Applications

1-((4-Hydroxypiperidin-4-yl)methyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-((4-Hydroxypiperidin-4-yl)methyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-Hydroxypiperidin-4-yl)methyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H17N5O2

Molecular Weight

239.27 g/mol

IUPAC Name

1-[(4-hydroxypiperidin-4-yl)methyl]-N-methyltriazole-4-carboxamide

InChI

InChI=1S/C10H17N5O2/c1-11-9(16)8-6-15(14-13-8)7-10(17)2-4-12-5-3-10/h6,12,17H,2-5,7H2,1H3,(H,11,16)

InChI Key

DYBLEPFNWIUPML-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN(N=N1)CC2(CCNCC2)O

Origin of Product

United States

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